molecular formula C15H22N2O3S B4238609 N-ethyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide

N-ethyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B4238609
M. Wt: 310.4 g/mol
InChI Key: HJJNGHQIUSIEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide, also known as E-4031, is a selective potassium channel blocker that has been extensively used in scientific research. It was first synthesized in 1990 by researchers at Eisai Co., Ltd., Japan. Since then, E-4031 has been used in a wide range of studies to investigate the role of potassium channels in various physiological and pathological conditions.

Mechanism of Action

N-ethyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide selectively blocks the IKr channel by binding to a specific site on the channel protein. This results in a prolongation of the cardiac action potential duration and an increase in the QT interval on the electrocardiogram. N-ethyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has also been shown to block other potassium channels, such as the hERG channel, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-ethyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects, including a prolongation of the QT interval, an increase in the action potential duration, and a decrease in the repolarization rate. These effects are due to the blockade of the IKr channel, which leads to a decrease in the outward potassium current during the repolarization phase of the cardiac action potential.

Advantages and Limitations for Lab Experiments

The main advantage of using N-ethyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide in lab experiments is its selectivity for the IKr channel. This allows researchers to specifically study the role of this channel in various physiological and pathological conditions. However, N-ethyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has some limitations, including its potential off-target effects on other potassium channels and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of N-ethyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide in scientific research. One area of interest is the investigation of the role of IKr in cardiac arrhythmias and sudden cardiac death. Another area of interest is the development of new drugs that selectively target the IKr channel for the treatment of arrhythmias and other cardiac disorders. Additionally, N-ethyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide could be used to study the role of potassium channels in other physiological systems, such as the nervous system and the immune system.

Scientific Research Applications

N-ethyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been used in a variety of scientific research applications, including electrophysiology, pharmacology, and toxicology. It is a potent and selective blocker of the rapid delayed rectifier potassium current (IKr) in cardiac myocytes, which is responsible for the repolarization of the cardiac action potential. As such, N-ethyl-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been used to study the role of IKr in cardiac arrhythmias, long QT syndrome, and drug-induced QT prolongation.

properties

IUPAC Name

N-ethyl-4-methyl-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-16-15(18)13-8-7-12(2)14(11-13)21(19,20)17-9-5-4-6-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJNGHQIUSIEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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